Activity Against Fosfomycin-Resistant C115D Mutant
MurA-IN-3 (compound 46) exhibits equipotent inhibition of wild-type MurA (IC50 = 4.5 μM) and the fosfomycin-resistant C115D mutant (IC50 = 4.9 μM), representing a 1.09-fold difference [1]. In contrast, fosfomycin is completely inactive against the C115D mutant due to its covalent binding mechanism requiring Cys115 [2]. This distinguishes MurA-IN-3 from all irreversible MurA inhibitors that rely on Cys115 modification.
| Evidence Dimension | Inhibitory activity against wild-type vs. C115D mutant MurA |
|---|---|
| Target Compound Data | IC50 = 4.5 μM (WT); 4.9 μM (C115D) |
| Comparator Or Baseline | Fosfomycin: IC50 = 8.8 μM (WT); no inhibition (C115D) |
| Quantified Difference | MurA-IN-3 retains >90% potency against the mutant (1.09-fold shift); fosfomycin shows complete loss of activity |
| Conditions | E. coli MurA enzyme, malachite green phosphate detection assay, preincubation with inhibitor before substrate addition |
Why This Matters
This demonstrates that MurA-IN-3 is uniquely suitable for studies targeting fosfomycin-resistant bacterial strains, a critical differentiator for procurement in antibiotic resistance research.
- [1] Fathalla, R.K., et al. J. Med. Chem. 2022, 65(21), 14740-14763. DOI: 10.1021/acs.jmedchem.2c01275 View Source
- [2] Baum, E.Z., et al. Identification and Characterization of New Inhibitors of the Escherichia coli MurA Enzyme. Antimicrob. Agents Chemother. 2001, 45(11), 3182-3188. DOI: 10.1128/AAC.45.11.3182-3188.2001 View Source
